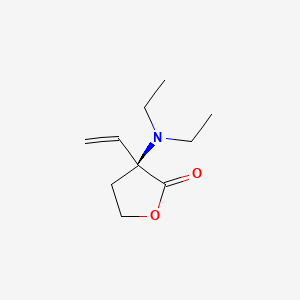
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is a chemical compound with a unique structure that includes a diethylamino group and an ethenyl group attached to an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one typically involves the reaction of diethylamine with an appropriate oxolanone precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve steps such as purification and isolation of the final product to ensure its purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of automated systems for reaction monitoring and control, as well as advanced purification techniques to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The diethylamino and ethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxolanone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxolanone compounds.
Applications De Recherche Scientifique
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the development of new materials and products, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The diethylamino group and ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-(dimethylamino)-3-ethenyloxolan-2-one
- (3S)-3-(diethylamino)-3-propyloxolan-2-one
- (3S)-3-(diethylamino)-3-butyloxolan-2-one
Uniqueness
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. The presence of the ethenyl group, in particular, provides opportunities for unique chemical reactions and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
79987-60-3 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one |
InChI |
InChI=1S/C10H17NO2/c1-4-10(11(5-2)6-3)7-8-13-9(10)12/h4H,1,5-8H2,2-3H3/t10-/m1/s1 |
Clé InChI |
XKCASSSXWKDNEL-SNVBAGLBSA-N |
SMILES |
CCN(CC)C1(CCOC1=O)C=C |
SMILES isomérique |
CCN(CC)[C@@]1(CCOC1=O)C=C |
SMILES canonique |
CCN(CC)C1(CCOC1=O)C=C |
Key on ui other cas no. |
79987-60-3 |
Synonymes |
ethylene-vinyl-N,N,-diethylglycinate copolymer EVG-COPOLYMER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















